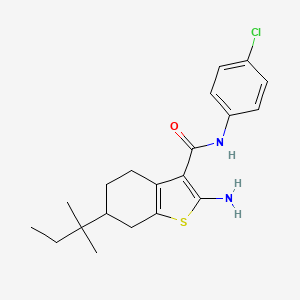![molecular formula C10H15Cl2N3O B1286276 2-((1H-苯并[d]咪唑-2-基)甲氧基)乙胺二盐酸盐 CAS No. 1177304-31-2](/img/structure/B1286276.png)
2-((1H-苯并[d]咪唑-2-基)甲氧基)乙胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
科学研究应用
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride has several scientific research applications:
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects, often inhibiting the growth of certain cell lines .
生化分析
Biochemical Properties
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride in laboratory settings are crucial for understanding its stability and long-term impact Over time, this compound may undergo degradation, which can affect its efficacy and potency Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light
Dosage Effects in Animal Models
In animal models, the effects of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride vary with different dosages . At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including alterations in liver and kidney function. Threshold effects have been identified, highlighting the importance of dose optimization for achieving desired outcomes while minimizing side effects.
Metabolic Pathways
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is essential for understanding its function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment. For example, localization to the nucleus can allow it to interact with transcription factors, while localization to the mitochondria can affect cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced by reacting the benzimidazole core with methanol in the presence of a suitable catalyst.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate ethanamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled .
化学反应分析
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
相似化合物的比较
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- (5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the ethanamine moiety enhances its solubility and reactivity, making it a valuable compound in various research applications .
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10;;/h1-4H,5-7,11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWOIAWVXHRLKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
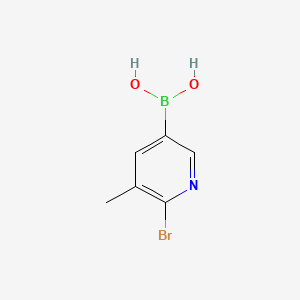
![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
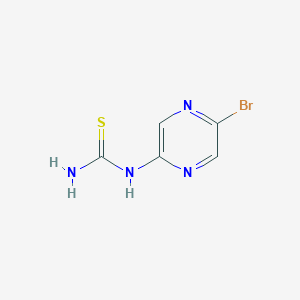


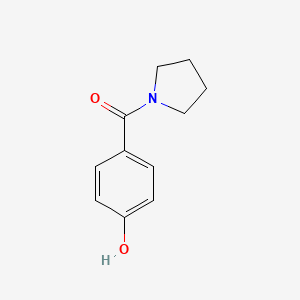

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)
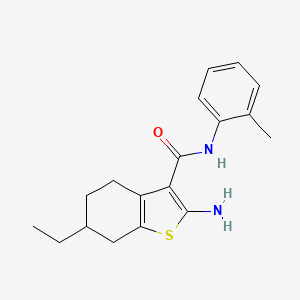
![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)
